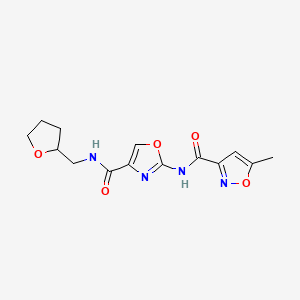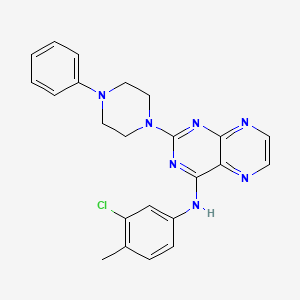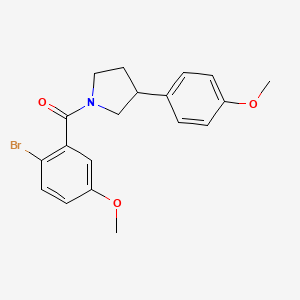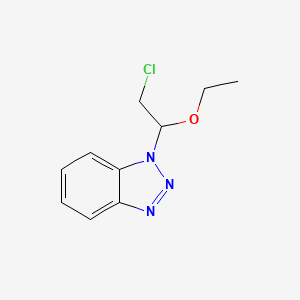![molecular formula C22H20N4O4 B2827853 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034414-88-3](/img/structure/B2827853.png)
3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a small molecule that has been studied as a potential inhibitor of the BRD4 bromodomain . The BRD4 protein is associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .
Synthesis Analysis
The synthesis of this compound involves structure-based design, focusing on exploration of the 2’ or 3’ position to afford novel inhibitors that may avoid potential metabolically unstable sites . The most potent inhibitor exhibited high binding affinity to BRD4 (1) with a ΔTm value of 7.8 °C as evaluated in thermal shift assay (TSA) .Molecular Structure Analysis
The docking studies revealed the binding mode of the compounds with the active site of BRD4 (1) . In silico predictions indicated that these compounds possessed good drug-likeness and pharmacokinetic profile .Aplicaciones Científicas De Investigación
- Application : Researchers have designed and synthesized new compounds by modifying the 3-ethylbenzo[d]isoxazole core with sulfonamides. These compounds exhibit potent BRD4 binding activities, inhibiting the expression of oncogenes (such as c-Myc and CDK6) and showing anti-proliferative effects against AML cells .
- Application : Targeting BRD4 with compounds like 3-ethylbenzo[d]isoxazole derivatives holds promise for cancer therapy, including AML, prostate cancer, breast cancer, and more .
- Application : Modulating BRD4 activity using compounds like 3-ethylbenzo[d]isoxazole derivatives may have anti-inflammatory effects .
- Application : While not as potent as existing COX inhibitors, further exploration of these compounds could contribute to drug development .
BRD4 Inhibition for Acute Myeloid Leukemia (AML)
Epigenetic Modulation and Cancer Therapy
Anti-Inflammatory Properties
COX-1 Inhibition
Drug Development Lead Compound
Chemical Synthesis and Availability
Mecanismo De Acción
Target of Action
The primary target of this compound is BRD4 , a member of the Bromodomain and Extra-Terminal motif (BET) family . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
The compound interacts with BRD4 by binding to its bromodomains, which recognize and bind to acetylated lysine residues on histone tails . This interaction disrupts the function of BRD4, leading to changes in gene transcription .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. It can inhibit the transcription of key oncogenes such as c-Myc and CDK6 , which play essential roles in the proliferation and cell cycle progression of tumor cells .
Result of Action
The compound’s action results in remarkable anti-proliferative activity against certain cells . For instance, it has shown significant activity against MV4-11 cells, a human acute myeloid leukemia cell line . It also inhibits the expression levels of oncogenes and blocks cell cycle progression .
Direcciones Futuras
The compound shows promise as a potential therapeutic agent, particularly in the treatment of cancer and inflammation . Future research could focus on further optimizing the structure of the compound to improve its potency and selectivity, conducting preclinical and clinical trials to evaluate its safety and efficacy in vivo, and exploring its potential applications in the treatment of other diseases.
Propiedades
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-20(13-18-15-5-2-4-8-19(15)30-24-18)25-11-9-14(10-12-25)26-21(28)16-6-1-3-7-17(16)23-22(26)29/h1-8,14H,9-13H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKZHDWYRAVUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827770.png)

![N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2827773.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2827774.png)
![3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone](/img/structure/B2827775.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-hydroxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2827777.png)
![Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine](/img/structure/B2827780.png)

![4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide](/img/structure/B2827785.png)


![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B2827792.png)
